4-Bromo-4'-etil-1,1'-bifenilo

Descripción general

Descripción

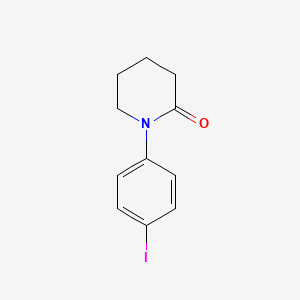

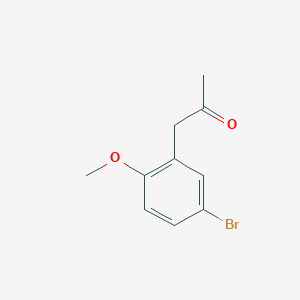

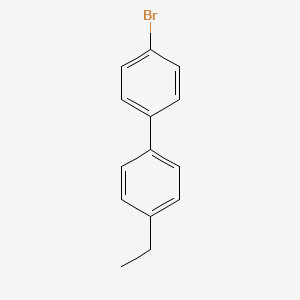

4-Bromo-4'-ethyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H13Br and its molecular weight is 261.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-4'-ethyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-ethyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

4-Bromo-4’-etil-1,1’-bifenilo: sirve como un intermedio valioso en la síntesis orgánica. Su átomo de bromo puede ser sustituido con varios nucleófilos, permitiendo la creación de una amplia gama de derivados de bifenilo. Estos derivados son cruciales en la síntesis de moléculas orgánicas complejas utilizadas en farmacéuticos, agroquímicos y ciencia de materiales .

Tecnología de Cristales Líquidos

Las propiedades estructurales de este compuesto lo hacen adecuado para su uso en pantallas de cristal líquido (LCD). El núcleo de bifenilo proporciona la rigidez necesaria, mientras que los sustituyentes de etilo y bromo contribuyen al comportamiento mesogénico requerido para la formación de cristales líquidos .

Química de Polímeros

En química de polímeros, 4-Bromo-4’-etil-1,1’-bifenilo se usa para introducir bromo en los polímeros. Esta bromación puede mejorar la resistencia al fuego, haciendo que los materiales sean más seguros para su uso en diversas aplicaciones, incluidas la electrónica y los textiles .

Desarrollo de Ligandos de Catalizador

La estructura de bifenilo de este compuesto se utiliza a menudo en el desarrollo de ligandos de catalizador. Estos ligandos se pueden utilizar en procesos catalíticos, como las reacciones de acoplamiento cruzado, que son fundamentales para crear compuestos orgánicos complejos .

Química Medicinal

Los investigadores utilizan 4-Bromo-4’-etil-1,1’-bifenilo en química medicinal para el descubrimiento de fármacos. Puede ser un precursor para la síntesis de moléculas biológicamente activas que pueden conducir a nuevos tratamientos para enfermedades .

Ciencia de Materiales

La capacidad del compuesto para ser fácilmente modificado lo convierte en un candidato para la creación de nuevos materiales con propiedades ópticas o electrónicas específicas. Estos materiales se pueden utilizar en sensores, semiconductores u otras aplicaciones tecnológicas avanzadas .

Investigación Fotovoltaica

En el campo de la investigación fotovoltaica, 4-Bromo-4’-etil-1,1’-bifenilo se puede utilizar para desarrollar nuevos compuestos fotovoltaicos orgánicos. Estos compuestos pueden absorber la luz y convertirla en energía eléctrica, contribuyendo al avance de la tecnología solar .

Química Analítica

Debido a su estructura química distintiva, 4-Bromo-4’-etil-1,1’-bifenilo se puede utilizar como un estándar o compuesto de referencia en varias técnicas analíticas, como la cromatografía o la espectrometría de masas, para identificar o cuantificar otras sustancias .

Safety and Hazards

While specific safety and hazard information for “4-Bromo-4’-ethyl-1,1’-biphenyl” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Mecanismo De Acción

Target of Action

This compound is a derivative of biphenyl, and biphenyl derivatives have been known to interact with various biological targets, including enzymes and receptors . .

Mode of Action

As a biphenyl derivative, it may interact with its targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and hydrogen bonding . The bromine atom could potentially participate in halogen bonding with suitable acceptors in the target molecule

Biochemical Pathways

Biphenyl derivatives have been implicated in a variety of biological pathways, depending on their specific functional groups and targets . More research is needed to determine the precise biochemical pathways influenced by this compound.

Pharmacokinetics

The compound’s lipophilicity (log po/w) is estimated to be around 312 to 576, suggesting it may have good membrane permeability . . These properties could influence the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of “4-Bromo-4’-ethyl-1,1’-biphenyl” could be influenced by various environmental factors. These might include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. The compound is stable at room temperature , but more detailed studies are needed to understand how other environmental factors might affect its action.

Análisis Bioquímico

Biochemical Properties

4-Bromo-4’-ethyl-1,1’-biphenyl plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P-450-dependent monooxygenases in rat hepatic microsomes, leading to its metabolism. These interactions suggest that 4-Bromo-4’-ethyl-1,1’-biphenyl may act as a substrate for these enzymes, undergoing oxidative metabolism. The nature of these interactions involves the binding of 4-Bromo-4’-ethyl-1,1’-biphenyl to the active site of the enzyme, facilitating its conversion to various metabolites .

Cellular Effects

The effects of 4-Bromo-4’-ethyl-1,1’-biphenyl on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, 4-Bromo-4’-ethyl-1,1’-biphenyl can modulate the expression of genes involved in detoxification processes, further impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Bromo-4’-ethyl-1,1’-biphenyl exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, the interaction of 4-Bromo-4’-ethyl-1,1’-biphenyl with cytochrome P-450 enzymes results in the inhibition of their activity, leading to changes in the metabolism of other substrates. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-4’-ethyl-1,1’-biphenyl can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-4’-ethyl-1,1’-biphenyl is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 4-Bromo-4’-ethyl-1,1’-biphenyl has been associated with persistent oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of 4-Bromo-4’-ethyl-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to toxic effects. Studies in animal models have shown that high doses of 4-Bromo-4’-ethyl-1,1’-biphenyl can cause liver damage, oxidative stress, and disruptions in metabolic pathways. These findings highlight the importance of dosage in determining the compound’s safety and efficacy .

Metabolic Pathways

4-Bromo-4’-ethyl-1,1’-biphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P-450 enzymes, leading to the formation of various metabolites. These metabolic pathways involve oxidation, reduction, and conjugation reactions, which facilitate the compound’s excretion from the body. The interactions of 4-Bromo-4’-ethyl-1,1’-biphenyl with these enzymes can also affect the metabolic flux and levels of other metabolites .

Transport and Distribution

The transport and distribution of 4-Bromo-4’-ethyl-1,1’-biphenyl within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Bromo-4’-ethyl-1,1’-biphenyl can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall activity .

Subcellular Localization

4-Bromo-4’-ethyl-1,1’-biphenyl exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of 4-Bromo-4’-ethyl-1,1’-biphenyl is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. These localization patterns can impact the compound’s activity and function within the cell .

Propiedades

IUPAC Name |

1-bromo-4-(4-ethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARBGVNQCYYPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631471 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-79-6 | |

| Record name | 4-Bromo-4'-ethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.